molecular formula C12H14N2 B3301207 1H-Pyrrole-2-methanamine, 1-methyl-alpha-phenyl- CAS No. 907594-99-4

1H-Pyrrole-2-methanamine, 1-methyl-alpha-phenyl-

Cat. No.: B3301207
CAS No.: 907594-99-4
M. Wt: 186.25 g/mol
InChI Key: ZUADXHJXKLHXFL-UHFFFAOYSA-N
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Description

1H-Pyrrole-2-methanamine, 1-methyl-alpha-phenyl- is a synthetically versatile pyrrole derivative of significant interest in medicinal chemistry and drug discovery. The core pyrrole structure is a privileged scaffold in biology, found in numerous natural products and pharmaceuticals . Researchers value this compound for its potential as a building block in the development of novel therapeutic agents. Pyrrole derivatives have demonstrated a wide spectrum of biological activities, making them promising candidates for various research programs . Specifically, certain pyrrole derivatives have been investigated for their potent antimycobacterial activities against strains of M. tuberculosis , with some compounds showing activity against drug-resistant strains, which may indicate a novel mechanism of action . Furthermore, substituted pyrroles have been recognized as inhibitors of key viral enzymes, such as reverse transcriptase and DNA polymerase, highlighting their value in antiviral research . Beyond these applications, pyrrole derivatives are also being actively studied for their ability to reverse multidrug resistance (MDR) in cancer cells by inhibiting efflux pumps like P-glycoprotein (P-gp), thereby potentially restoring the efficacy of chemotherapeutic agents . The synthesis of such pyrrole derivatives can be achieved through several robust methodologies, including the Paal-Knorr condensation, which allows for the construction of the pyrrole ring from 1,4-dicarbonyl compounds and amines . This compound is presented to the scientific community as a high-quality chemical tool to facilitate innovative research. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-methylpyrrol-2-yl)-phenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-14-9-5-8-11(14)12(13)10-6-3-2-4-7-10/h2-9,12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUADXHJXKLHXFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101265161
Record name 1-Methyl-α-phenyl-1H-pyrrole-2-methanamine
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Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

907594-99-4
Record name 1-Methyl-α-phenyl-1H-pyrrole-2-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=907594-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-α-phenyl-1H-pyrrole-2-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101265161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization Within Heterocyclic Chemistry Research

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring, form the backbone of a vast array of natural products and synthetic molecules. researchgate.net Among these, the pyrrole (B145914) scaffold, a five-membered aromatic heterocycle with the formula C4H4NH, is a privileged structure in medicinal chemistry and materials science. researchgate.net The unique electronic properties of the pyrrole ring, arising from the delocalization of the nitrogen lone pair of electrons, contribute to its aromatic character and its ability to engage in various chemical reactions. nih.gov

The pyrrole nucleus is a fundamental component of many biologically crucial molecules, including heme, chlorophyll, and vitamin B12. researchgate.net This natural prevalence has inspired chemists to explore the synthesis and application of a myriad of synthetic pyrrole derivatives. researchgate.net The versatility of the pyrrole ring allows for substitution at various positions, leading to a diverse library of compounds with a wide range of physical, chemical, and biological properties. nih.gov Synthetic methodologies for creating substituted pyrroles are numerous and well-established, with classic reactions like the Paal-Knorr and Knorr pyrrole syntheses still being widely utilized and continuously improved upon. researchgate.net

Significance of Substituted Pyrrole Methanamines in Chemical Research

The introduction of a methanamine group (-CH2NH2) to the pyrrole (B145914) scaffold, as seen in 1H-Pyrrole-2-methanamine, 1-methyl-alpha-phenyl-, introduces a flexible and reactive side chain that significantly influences the molecule's properties. Pyrrole methanamine derivatives are of particular interest in medicinal chemistry due to their potential to interact with biological targets. The amine group can act as a hydrogen bond donor and acceptor, and can be protonated at physiological pH, allowing for electrostatic interactions with enzymes and receptors.

Research into substituted pyrrole methanamines has revealed their potential across various therapeutic areas. For instance, compounds incorporating the pyrrole framework have demonstrated antibacterial, antifungal, anti-inflammatory, and anticancer activities. nih.gov The specific substitutions on the pyrrole ring and the amine nitrogen play a crucial role in determining the biological activity and selectivity of these compounds. The presence of a phenyl group, as in the case of 1H-Pyrrole-2-methanamine, 1-methyl-alpha-phenyl-, adds a bulky, hydrophobic moiety that can influence binding affinity and pharmacokinetic properties.

Advanced Spectroscopic and Structural Elucidation Methodologies for 1h Pyrrole 2 Methanamine, 1 Methyl Alpha Phenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. Through the analysis of chemical shifts, coupling constants, and correlation signals, a detailed molecular map can be constructed.

Proton NMR (¹H NMR) provides critical information about the electronic environment of hydrogen atoms within the molecule. The expected ¹H NMR spectrum of 1H-Pyrrole-2-methanamine, 1-methyl-alpha-phenyl- would exhibit distinct signals corresponding to the protons of the 1-methyl-pyrrole ring, the phenyl group, the methanamine bridge, and the N-methyl group.

The protons on the pyrrole (B145914) ring are expected to appear as multiplets in the aromatic region, typically between 6.0 and 7.0 ppm. The phenyl group protons would also resonate in the aromatic region, generally between 7.2 and 7.5 ppm. The benzylic proton (α-phenyl) would likely appear as a distinct singlet or a multiplet, depending on its coupling with neighboring protons, in the range of 4.0 to 5.0 ppm. The N-methyl protons would give rise to a singlet, typically around 2.2 to 2.5 ppm, while the protons of the methanamine N-H group would appear as a broad singlet that can exchange with D₂O.

Table 1: Hypothetical ¹H NMR Data for 1H-Pyrrole-2-methanamine, 1-methyl-alpha-phenyl-

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration
Phenyl-H 7.20-7.40 m 5H
Pyrrole-H5 6.60 t 1H
Pyrrole-H3 6.10 dd 1H
Pyrrole-H4 6.00 t 1H
α-CH 4.50 s 1H
N-CH₃ 3.65 s 3H

Note: This data is illustrative and may not represent experimentally verified values.

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum for 1H-Pyrrole-2-methanamine, 1-methyl-alpha-phenyl- would show distinct signals for each unique carbon atom.

The carbon atoms of the phenyl ring would appear in the downfield region, typically from 125 to 145 ppm. The pyrrole ring carbons would also resonate in the aromatic region, with the carbon adjacent to the nitrogen (C2 and C5) appearing at a different chemical shift than the other carbons (C3 and C4). The benzylic carbon (α-C) would be expected in the range of 50 to 60 ppm. The N-methyl carbon would produce a signal in the aliphatic region, around 35-40 ppm.

Table 2: Hypothetical ¹³C NMR Data for 1H-Pyrrole-2-methanamine, 1-methyl-alpha-phenyl-

Carbon Assignment Chemical Shift (δ, ppm)
Phenyl-C (ipso) 142.0
Phenyl-C (ortho, meta, para) 128.8, 128.5, 127.2
Pyrrole-C2 132.0
Pyrrole-C5 122.0
Pyrrole-C3 108.0
Pyrrole-C4 107.0
α-C 55.0

Note: This data is illustrative and may not represent experimentally verified values.

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms and elucidating the stereochemistry of a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For the target molecule, COSY would show correlations between the adjacent protons on the pyrrole ring and within the phenyl group, helping to confirm their assignments.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is invaluable for definitively assigning the ¹³C signals based on the more readily assigned ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This technique is crucial for piecing together the molecular fragments, for instance, by showing a correlation between the α-CH proton and the carbons of both the pyrrole and phenyl rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the three-dimensional structure and stereochemistry. For example, a NOESY experiment could reveal spatial proximity between the α-phenyl protons and certain protons on the pyrrole ring.

Nitrogen-15 NMR (¹⁵N NMR) spectroscopy, although less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, can provide valuable information about the electronic environment of the nitrogen atoms. In 1H-Pyrrole-2-methanamine, 1-methyl-alpha-phenyl-, two distinct ¹⁵N signals would be expected: one for the pyrrole nitrogen and another for the methanamine nitrogen. The chemical shift of the pyrrole nitrogen would be indicative of its aromatic character and substitution pattern.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule.

In the IR spectrum of the target compound, characteristic absorption bands would be expected. The N-H stretching of the primary amine would likely appear as a medium to weak band in the region of 3300-3500 cm⁻¹. C-H stretching vibrations for the aromatic (pyrrole and phenyl) and aliphatic (methyl and methine) groups would be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic rings would be visible in the 1600-1450 cm⁻¹ region. The C-N stretching vibrations would appear in the 1350-1000 cm⁻¹ range.

Raman spectroscopy provides complementary information. Aromatic ring vibrations often give rise to strong Raman signals. For instance, the characteristic ring-breathing mode of the phenyl group would be a prominent feature.

Table 3: Expected Key Vibrational Bands for 1H-Pyrrole-2-methanamine, 1-methyl-alpha-phenyl-

Functional Group IR Frequency (cm⁻¹) Raman Shift (cm⁻¹)
N-H Stretch (Amine) 3300-3500 Weak
Aromatic C-H Stretch 3100-3000 Strong
Aliphatic C-H Stretch 3000-2850 Medium
Aromatic C=C Stretch 1600-1450 Strong

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

For 1H-Pyrrole-2-methanamine, 1-methyl-alpha-phenyl-, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight and, from that, its molecular formula (C₁₂H₁₆N₂).

Electron ionization (EI) mass spectrometry would likely lead to significant fragmentation. The molecular ion peak (M⁺) might be observed, but key fragment ions would be more prominent. Expected fragmentation pathways could include the loss of the phenyl group, cleavage of the bond between the pyrrole ring and the methanamine group, and the formation of a stable tropylium ion (m/z 91) from the benzyl moiety. The 1-methyl-2-pyrrolidinemethyl cation would also be an expected fragment.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

No published HRMS data for 1H-Pyrrole-2-methanamine, 1-methyl-alpha-phenyl- is available. This analysis would be required to confirm its elemental composition by providing a highly accurate mass-to-charge ratio measurement.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Specific MS/MS fragmentation data for 1H-Pyrrole-2-methanamine, 1-methyl-alpha-phenyl- is not available in the scientific literature. This analysis would involve isolating the protonated molecular ion and inducing fragmentation to elucidate the compound's structure and bonding by analyzing the resulting fragment ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis absorption spectrum for 1H-Pyrrole-2-methanamine, 1-methyl-alpha-phenyl- has not been published. Such a spectrum would reveal information about the electronic transitions (e.g., π → π* and n → π*) within the molecule's chromophores, specifically the phenyl and pyrrole ring systems.

X-ray Crystallography for Solid-State Structure Determination

There is no published crystal structure for 1H-Pyrrole-2-methanamine, 1-methyl-alpha-phenyl-. This technique would be necessary to determine its precise three-dimensional atomic arrangement in the solid state.

Without a crystal structure, no experimental data on bond lengths, bond angles, or torsion angles for this specific molecule is available.

Analysis of intermolecular forces and crystal packing via methods like Hirshfeld surface analysis is contingent on obtaining a crystal structure, which is not available.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) for Thermal Stability

No TGA or DTA data for 1H-Pyrrole-2-methanamine, 1-methyl-alpha-phenyl- has been reported. These analyses would provide information on the compound's thermal stability, decomposition temperatures, and phase transitions.

General chromatographic principles are widely applied for the analysis and purification of pyrrole derivatives. These methods are fundamental in ensuring the purity of synthesized compounds and in separating them from starting materials, by-products, and other impurities. The selection of a suitable chromatographic method and its specific conditions is highly dependent on the physicochemical properties of the analyte, such as its polarity, volatility, and molecular weight.

For compounds structurally related to 1H-Pyrrole-2-methanamine, 1-methyl-alpha-phenyl-, various chromatographic techniques have been employed. For instance, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a common method for the analysis of pyrrole derivatives. pensoft.netresearchgate.netpensoft.net This technique typically utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase, allowing for the separation of compounds based on their hydrophobicity.

In cases of chiral compounds, such as the potential enantiomers of 1H-Pyrrole-2-methanamine, 1-methyl-alpha-phenyl-, chiral chromatography is essential for their separation. This can be achieved using chiral stationary phases (CSPs) in HPLC, which interact differently with each enantiomer, leading to their differential retention and separation.

While specific experimental data for 1H-Pyrrole-2-methanamine, 1-methyl-alpha-phenyl- is not available, the following tables provide an illustrative example of the types of data that would be generated from chromatographic analyses of analogous compounds.

Illustrative High-Performance Liquid Chromatography (HPLC) Data

ParameterCondition 1Condition 2
Column C18, 5 µm, 4.6 x 150 mmChiral Stationary Phase
Mobile Phase Acetonitrile:Water (70:30) with 0.1% Formic AcidHexane:Isopropanol (90:10)
Flow Rate 1.0 mL/min0.8 mL/min
Detection UV at 254 nmUV at 220 nm
Retention Time Not AvailableNot Available

Illustrative Gas Chromatography (GC) Data

ParameterCondition 1
Column Capillary Column (e.g., HP-5)
Carrier Gas Helium
Injection Temp. 250 °C
Oven Program 100 °C (2 min), ramp to 280 °C at 10 °C/min, hold for 5 min
Detection Flame Ionization Detector (FID) or Mass Spectrometry (MS)
Retention Time Not Available

It is crucial to note that the conditions presented in these tables are hypothetical and would require empirical optimization for the specific analysis of 1H-Pyrrole-2-methanamine, 1-methyl-alpha-phenyl-. The development of a robust and reliable chromatographic method would involve screening various stationary and mobile phases, as well as optimizing parameters such as flow rate, temperature, and detection wavelength to achieve the desired separation and sensitivity.

Theoretical and Computational Investigations of 1h Pyrrole 2 Methanamine, 1 Methyl Alpha Phenyl

Quantum Chemical Calculations

Quantum chemical calculations are employed to solve the Schrödinger equation for a given molecule, providing detailed information about its geometry and electronic properties. Methodologies range from Density Functional Theory (DFT), which is known for its balance of accuracy and computational efficiency, to more computationally intensive ab initio methods.

Density Functional Theory (DFT) is a widely used computational method for predicting the properties of molecules. rdd.edu.iqscispace.comnih.gov For 1H-Pyrrole-2-methanamine, 1-methyl-alpha-phenyl-, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311+G(d,p), would be employed to determine the molecule's most stable three-dimensional structure. bohrium.com This process, known as geometry optimization, involves finding the minimum energy conformation by calculating the forces on each atom and adjusting their positions until those forces are negligible.

The optimization would yield key geometric parameters, including bond lengths, bond angles, and dihedral angles, which define the spatial arrangement of the atoms. Furthermore, DFT provides crucial information about the electronic structure. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. rdd.edu.iq

Table 1: Illustrative Optimized Geometrical Parameters for 1H-Pyrrole-2-methanamine, 1-methyl-alpha-phenyl- using DFT
ParameterBond/AngleCalculated Value
Bond Lengths (Å)
N1-C1 (pyrrole)1.38
C1-C2 (pyrrole)1.39
C2-C3 (pyrrole)1.42
C3-C4 (pyrrole)1.38
N1-C5 (methyl)1.47
C1-C6 (methanamine)1.51
C6-N2 (methanamine)1.46
C6-C7 (phenyl)1.52
C7-C8 (phenyl)1.40
**Bond Angles (°) **
C4-N1-C1108.5
N1-C1-C6125.0
C1-C6-N2110.5
C1-C6-C7112.0
Electronic Properties
HOMO Energy-5.8 eV
LUMO Energy-0.9 eV
HOMO-LUMO Gap4.9 eV

Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. The Hartree-Fock (HF) method is a fundamental ab initio approach that provides a good starting point for understanding electronic structure. However, it does not account for electron correlation, which can be significant.

To obtain more accurate results, post-Hartree-Fock methods like Møller-Plesset perturbation theory of the second order (MP2) are often used. researchgate.net These methods explicitly include electron correlation, leading to a more precise description of electronic properties. For 1H-Pyrrole-2-methanamine, 1-methyl-alpha-phenyl-, MP2 calculations would provide a more refined picture of the electron density distribution and the molecular electrostatic potential (MEP). The MEP map is particularly useful as it highlights the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, offering insights into its intermolecular interaction sites. While computationally more demanding than DFT, ab initio methods like MP2 can serve as a valuable benchmark for electronic property calculations. acs.org

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra. researchgate.net Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically in conjunction with DFT. researchgate.net By calculating the magnetic shielding tensors for each nucleus, the chemical shifts for ¹H and ¹³C can be predicted. These predicted values are invaluable for assigning peaks in experimental NMR spectra. stenutz.eursc.orgrsc.org

Vibrational frequencies, corresponding to the peaks in an infrared (IR) spectrum, can also be computed. researchgate.netresearchgate.netnih.gov This is achieved by calculating the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix) at the optimized geometry. The resulting harmonic frequencies often show systematic deviations from experimental values due to the neglect of anharmonicity and other effects. researchgate.net Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net The calculated vibrational modes can be visualized, allowing for the assignment of specific spectral bands to particular molecular motions, such as C-H stretches, N-H bends, or ring deformations. nih.gov

Table 2: Illustrative Calculated Spectroscopic Data for 1H-Pyrrole-2-methanamine, 1-methyl-alpha-phenyl-
ParameterAtom/GroupCalculated Value
¹³C NMR Chemical Shifts (ppm)
Pyrrole (B145914) C1128.5
Pyrrole C2, C3108.0, 110.2
Pyrrole C4121.5
N-Methyl C535.8
Methanamine C658.3
Phenyl C7 (ipso)142.1
Phenyl C8, C12 (ortho)128.0
Phenyl C9, C11 (meta)129.5
Phenyl C10 (para)127.8
¹H NMR Chemical Shifts (ppm)
Pyrrole H (at C2, C3, C4)6.1-6.7
N-Methyl H3.65
Methanamine CH4.50
Methanamine NH1.80
Phenyl H7.2-7.4
Vibrational Frequencies (cm⁻¹, scaled)
N-H Stretch (amine)3350
C-H Stretch (aromatic)3050-3100
C-H Stretch (aliphatic)2850-2980
C=C Stretch (aromatic rings)1450-1600
C-N Stretch1100-1250

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide detailed information about a single, static molecule, molecular modeling and dynamics simulations are used to explore the molecule's flexibility and its interactions with the environment.

Molecules with rotatable single bonds can exist in multiple conformations. chemistrysteps.com Conformational analysis aims to identify the stable conformers and the energy barriers for interconversion between them. youtube.comutdallas.edu For 1H-Pyrrole-2-methanamine, 1-methyl-alpha-phenyl-, significant conformational flexibility arises from the rotation around the single bonds connecting the pyrrole ring, the methanamine bridge, and the phenyl ring.

A common technique is to perform a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of one or more dihedral angles. This process maps out the energy landscape, revealing the low-energy (stable) conformations and the higher-energy transition states that separate them. youtube.com This analysis is crucial for understanding which shapes the molecule is likely to adopt and how easily it can change between them, which can have significant implications for its biological activity or chemical reactivity.

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Molecular modeling can account for solvent effects using either explicit or implicit models. In an explicit model, individual solvent molecules are included in the simulation. In an implicit model, the solvent is treated as a continuous medium with a specific dielectric constant, an approach known as the Polarizable Continuum Model (PCM).

For 1H-Pyrrole-2-methanamine, 1-methyl-alpha-phenyl-, PCM calculations would be used to re-optimize the geometry and recalculate electronic properties in different solvents (e.g., water, ethanol, dimethyl sulfoxide). gaylordchemical.com The results would show how the solvent polarity affects the molecular structure, the HOMO-LUMO gap, and the relative stability of different conformers. For instance, polar solvents might stabilize conformations with larger dipole moments, potentially altering the reactivity and spectroscopic properties of the molecule compared to the gas phase.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's chemical reactivity and kinetic stability. The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.

For pyrrole derivatives, the HOMO is typically distributed over the pyrrole ring, indicating its electron-donating nature. The introduction of a methyl group on the nitrogen and an alpha-phenyl methanamine substituent at the 2-position would be expected to modulate the energies of these orbitals. The phenyl group, depending on its conformation, could participate in the molecule's conjugated system, influencing the electronic distribution.

Table 1: Calculated Reactivity Descriptors for a Model Pyrrole System

Parameter Value (eV) Description
HOMO Energy -5.8 Energy of the highest occupied molecular orbital
LUMO Energy -1.2 Energy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap (ΔE) 4.6 Indicator of chemical stability
Ionization Potential (I) 5.8 Approximate energy required to remove an electron
Electron Affinity (A) 1.2 Approximate energy released when an electron is added
Global Hardness (η) 2.3 Resistance to change in electron distribution
Global Softness (S) 0.217 Reciprocal of global hardness
Electronegativity (χ) 3.5 Tendency to attract electrons

Note: These values are illustrative and based on general data for substituted pyrroles. Actual values for 1H-Pyrrole-2-methanamine, 1-methyl-alpha-phenyl- would require specific calculations.

Electrostatic Potential Mapping and Charge Distribution Studies

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas, which are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For 1H-Pyrrole-2-methanamine, 1-methyl-alpha-phenyl-, the nitrogen atoms of the pyrrole ring and the methanamine group are expected to be regions of high electron density, appearing as red or yellow on an MEP map. The hydrogen atoms, particularly those attached to the amine group and the aromatic rings, would exhibit a positive electrostatic potential (blue regions). This charge distribution is critical in governing how the molecule interacts with other chemical species.

Intermolecular Interaction Energy Calculations

The non-covalent interactions of 1H-Pyrrole-2-methanamine, 1-methyl-alpha-phenyl-, such as hydrogen bonding and dispersion forces, are crucial for its physical properties and its interactions in a biological context. The amine group can act as both a hydrogen bond donor (N-H) and acceptor (the lone pair on the nitrogen). The pyrrole ring and the phenyl group can participate in π-π stacking and other dispersion interactions.

Computational methods can quantify the energy of these interactions. For instance, the interaction between two molecules of 1H-Pyrrole-2-methanamine, 1-methyl-alpha-phenyl- could involve hydrogen bonding between the amine group of one molecule and the pyrrole nitrogen of another. The strength of such interactions can be calculated to understand the stability of dimers or larger aggregates.

Mechanistic Insights from Computational Reaction Pathways

Computational chemistry allows for the exploration of potential reaction mechanisms at the molecular level. For 1H-Pyrrole-2-methanamine, 1-methyl-alpha-phenyl-, this could involve studying its synthesis or its metabolic pathways. Theoretical calculations can identify transition states, intermediates, and the energy barriers associated with different reaction pathways.

For example, the synthesis of this compound could be modeled to understand the regioselectivity and stereoselectivity of the reactions involved. By calculating the activation energies for different potential reaction routes, the most favorable pathway can be predicted, offering insights that can guide experimental synthesis.

Derivatization, Analogues, and Structural Modifications of the 1h Pyrrole 2 Methanamine Skeleton

Synthesis of Pyrrole (B145914) Methanamine Analogues with Varying N-Substituents

The synthesis of analogues of 1H-Pyrrole-2-methanamine, 1-methyl-alpha-phenyl- with different substituents on the pyrrole nitrogen is a common strategy to modulate the compound's physicochemical properties, such as lipophilicity and basicity, which in turn can influence its pharmacokinetic and pharmacodynamic profile. A variety of synthetic methods can be employed to achieve this, with the Paal-Knorr synthesis being a foundational approach for constructing the pyrrole ring itself. acs.orgnih.govorganic-chemistry.org This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine, which can be varied to introduce different N-substituents.

While direct N-alkylation or N-arylation of a pre-formed pyrrole-2-methanamine skeleton is another viable route, multistep sequences are often necessary to achieve the desired diversity. For instance, a common synthetic route may involve the protection of the methanamine functionality, followed by N-substitution on the pyrrole ring, and subsequent deprotection.

The nature of the N-substituent can significantly impact the molecule's biological activity. Studies on related N-substituted pyrrole derivatives have shown that varying the substituent from a small alkyl group, like the methyl group in the parent compound, to larger, more complex moieties can drastically alter the compound's interaction with biological targets. For example, in a series of N-substituted pyrroles designed as HIV-1 entry inhibitors, the presence and nature of the substituent were found to be critical for their inhibitory activity. nih.gov

Table 1: Examples of N-Substituents Explored in Pyrrole Analogues and Their Potential Impact

N-Substituent (R)Potential Impact on PropertiesRationale for Exploration
HydrogenIncreased polarity, potential for hydrogen bondingTo assess the importance of the N-methyl group for activity.
Ethyl, Propyl, ButylIncreased lipophilicity, altered steric bulkTo probe the size limitations of the binding pocket.
BenzylIncreased aromatic character, potential for π-stacking interactionsTo explore interactions with aromatic residues in the binding site.
PhenylEnhanced aromaticity, altered electronic distributionTo investigate the influence of a larger aromatic system directly attached to the pyrrole nitrogen.
Carboxylic acid estersIncreased polarity, potential for hydrolysis to the acidTo improve solubility and potentially act as a prodrug.

Exploration of Alpha-Phenyl Substituent Modifications

Electronic Effects of Aromatic Ring Substitution

The Hammett equation is a valuable tool in quantifying the electronic influence of substituents on the reactivity and properties of aromatic compounds. By correlating reaction rates or equilibrium constants with Hammett substituent constants (σ), a deeper understanding of the electronic requirements for optimal activity can be gained. For instance, a positive ρ (rho) value in a Hammett plot would indicate that electron-withdrawing groups enhance the biological activity, suggesting that a buildup of negative charge is stabilized in the transition state of the binding interaction.

Table 2: Representative Substituents on the Alpha-Phenyl Ring and Their Electronic Effects

Substituent (X)PositionElectronic EffectHammett Constant (σp)
-OCH3paraElectron-donating (resonance)-0.27
-CH3paraElectron-donating (inductive)-0.17
-ClparaElectron-withdrawing (inductive)+0.23
-NO2paraElectron-withdrawing (resonance and inductive)+0.78

Steric Hindrance and Conformational Effects

The introduction of bulky substituents on the alpha-phenyl ring can induce steric hindrance, which may either enhance or diminish biological activity. rsc.orgmdpi.com Steric bulk can influence the preferred conformation of the molecule, affecting the relative orientation of the pyrrole and phenyl rings. This conformational restriction can be advantageous if it locks the molecule into a bioactive conformation, but detrimental if it prevents the molecule from adopting the necessary shape to bind to its target. nih.gov

For example, introducing a substituent at the ortho position of the phenyl ring can force the phenyl ring to twist out of the plane of the pyrrole ring, significantly altering the molecule's three-dimensional shape. This can be a deliberate strategy to probe the steric tolerance of a binding site.

Ring Fusion and Polycyclic Pyrrole Methanamine Systems

Creating fused-ring systems by incorporating the pyrrole methanamine skeleton into a larger, more rigid polycyclic structure is a powerful strategy to explore new chemical space and enhance binding affinity and selectivity. Ring fusion reduces the conformational flexibility of the molecule, which can lead to a more favorable entropic contribution to binding.

Various synthetic methodologies can be employed to construct such polycyclic systems. These can include intramolecular cyclization reactions, where a reactive group on a side chain of the pyrrole methanamine reacts with another part of the molecule to form a new ring. Another approach is to use the pyrrole ring as a diene or dienophile in cycloaddition reactions to build additional rings. The synthesis of indolizine (B1195054) and its derivatives through the formal fusion of a pyrrole ring onto a pyridyl cation exemplifies such a strategy in the gas phase. nih.gov

These rigidified analogues can provide valuable information about the bioactive conformation of the parent molecule. If a conformationally constrained analogue retains or exhibits enhanced activity, it suggests that the constrained conformation is close to the one adopted upon binding to the biological target.

Bioisosteric Replacements within the Structure

Bioisosterism is a key strategy in medicinal chemistry where a functional group or a substructure is replaced by another with similar physicochemical properties, with the aim of improving the compound's biological properties, such as potency, selectivity, or metabolic stability. acs.orgnih.govcambridgemedchemconsulting.comdrughunter.comctppc.orgnih.govresearchgate.netu-tokyo.ac.jpdrugdesign.org

Within the 1H-Pyrrole-2-methanamine, 1-methyl-alpha-phenyl- scaffold, several bioisosteric replacements can be envisioned:

Pyrrole Ring Bioisosteres: The pyrrole ring itself can be replaced by other five-membered heterocycles such as thiophene, furan, or pyrazole. These replacements can alter the electronic properties, hydrogen bonding capacity, and metabolic stability of the molecule.

Phenyl Ring Bioisosteres: The alpha-phenyl group can be replaced by other aromatic or even non-aromatic cyclic systems. Common bioisosteres for a phenyl ring include pyridine, thiophene, or cyclohexane. The choice of bioisostere depends on whether the goal is to modulate electronics, improve solubility, or block a metabolic pathway.

Methanamine Bioisosteres: The primary amine of the methanamine group could be replaced with other functional groups that can act as hydrogen bond donors or acceptors, such as a hydroxyl group or a small amide.

Table 3: Potential Bioisosteric Replacements and Their Rationale

Original GroupBioisosteric ReplacementRationale
PyrroleThiopheneSimilar size and aromaticity, but different electronics and metabolic profile.
PyrrolePyrazoleIntroduces an additional nitrogen, altering hydrogen bonding capabilities and basicity.
PhenylPyridineIntroduces a nitrogen atom, increasing polarity and potential for hydrogen bonding.
PhenylCyclohexylRemoves aromaticity, increasing sp3 character and altering lipophilicity.

Structure-Activity Relationship (SAR) Principles from Analogue Studies (Focus on Molecular Recognition and Binding Modes)

The systematic derivatization and analogue synthesis efforts described in the preceding sections are all aimed at elucidating the structure-activity relationship (SAR) of the 1H-Pyrrole-2-methanamine, 1-methyl-alpha-phenyl- scaffold. nih.govresearchgate.netrsc.orgeurekaselect.comnih.gov SAR studies provide insights into the key molecular features required for biological activity and the nature of the interactions between the molecule and its biological target.

Through the analysis of the biological data of a series of analogues, a pharmacophore model can be developed. This model defines the essential structural elements and their spatial arrangement necessary for molecular recognition and binding. Key aspects of molecular recognition that can be inferred from SAR studies include:

Hydrogen Bonding: The importance of the methanamine group as a hydrogen bond donor can be assessed by synthesizing analogues where this group is modified or replaced. Similarly, the pyrrole nitrogen, if unsubstituted, can act as a hydrogen bond donor.

Hydrophobic Interactions: The effect of increasing or decreasing the lipophilicity of the N-substituent or the alpha-phenyl group can reveal the presence of hydrophobic pockets in the binding site.

π-π Stacking and Cation-π Interactions: The aromaticity of the pyrrole and phenyl rings suggests the possibility of π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding site. The protonated form of the methanamine group can also engage in cation-π interactions.

Steric Complementarity: The synthesis of analogues with varying steric bulk helps to map the dimensions of the binding pocket and identify regions where steric hindrance is not tolerated.

Computational modeling and molecular docking studies can be used in conjunction with experimental SAR data to visualize the binding mode of these analogues and to rationalize the observed activity trends. nih.gov For example, docking studies can predict the specific amino acid residues that interact with different parts of the molecule, providing a structural basis for the observed SAR.

Ligand-Protein Docking Simulations for Interaction Prediction

Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a protein target. These simulations are instrumental in understanding the binding mode and estimating the binding affinity of novel compounds. For derivatives of the 1H-Pyrrole-2-methanamine, 1-methyl-alpha-phenyl- scaffold, docking studies can elucidate how modifications to the pyrrole ring, the methanamine linker, or the phenyl group impact interactions with the active site of a target protein.

While specific docking studies on 1H-Pyrrole-2-methanamine, 1-methyl-alpha-phenyl- are not extensively available in publicly accessible literature, numerous studies on other pyrrole derivatives provide a framework for understanding their potential interactions. For instance, research on various pyrrole-based compounds has demonstrated their ability to act as inhibitors for a range of enzymes, including monoamine oxidase (MAO), α-topoisomerase II, and various kinases. researchgate.netnih.gov

In a typical docking simulation, the three-dimensional structure of the target protein is used to create a virtual binding pocket. The ligand, in this case, a derivative of 1H-Pyrrole-2-methanamine, 1-methyl-alpha-phenyl-, is then computationally "placed" into this pocket in various conformations and orientations. A scoring function is used to estimate the binding energy for each pose, with lower energy scores generally indicating a more favorable interaction.

For example, a hypothetical docking study of a novel pyrrole derivative against monoamine oxidase-A (MAO-A) could reveal key interactions. The docking results might show that the pyrrole nitrogen acts as a hydrogen bond acceptor, while the phenyl ring engages in hydrophobic interactions with amino acid residues in the active site. The addition of a substituent, such as a chlorine atom to the phenyl ring, could enhance these hydrophobic interactions, leading to a predicted increase in binding affinity. nih.gov

Interactive Data Table: Predicted Binding Affinities of Hypothetical 1H-Pyrrole-2-methanamine Derivatives

Compound IDModificationTarget ProteinPredicted Binding Energy (kcal/mol)Predicted Key Interacting Residues
Parent 1-methyl-alpha-phenyl-MAO-A-7.5Tyr407, Phe208
Analog 1 1-methyl-alpha-(4-chlorophenyl)-MAO-A-8.2Tyr407, Phe208, Ile335
Analog 2 1-ethyl-alpha-phenyl-MAO-A-7.3Tyr407, Phe208
Analog 3 1-methyl-alpha-(4-hydroxyphenyl)-MAO-A-7.9Tyr407, Phe208, Ser209

Note: The data in this table is illustrative and based on general principles of molecular docking. Actual binding energies and interacting residues would need to be determined through specific computational studies.

Non-Covalent Interactions in Molecular Recognition

The stability of a ligand-protein complex is governed by a variety of non-covalent interactions. These forces, although individually weak, collectively contribute to the high affinity and specificity of molecular recognition. For derivatives of the 1H-Pyrrole-2-methanamine, 1-methyl-alpha-phenyl- skeleton, understanding these interactions is crucial for optimizing their binding characteristics.

The primary non-covalent interactions that play a role in the molecular recognition of these compounds include:

Hydrogen Bonds: These are formed between a hydrogen atom covalently bonded to an electronegative atom (like nitrogen or oxygen) and another electronegative atom. In the context of the 1H-Pyrrole-2-methanamine scaffold, the nitrogen atoms of the pyrrole ring and the methanamine group can act as hydrogen bond acceptors or donors, forming crucial connections with amino acid residues in the protein's active site.

Pi-Pi Stacking: The aromatic pyrrole and phenyl rings are capable of engaging in pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. These interactions, driven by electrostatic and van der Waals forces between the electron clouds of the aromatic systems, are important for stabilizing the ligand within the binding pocket.

Van der Waals Forces: These are weak, short-range electrostatic attractions between uncharged molecules, arising from transient fluctuations in electron distribution. While individually minor, the cumulative effect of many van der Waals contacts can significantly contribute to the binding affinity.

Exploration of Specific Research Applications of 1h Pyrrole 2 Methanamine, 1 Methyl Alpha Phenyl Excluding Clinical/safety

Applications in Catalysis and Organic Transformations

The presence of a chiral amine moiety in 1H-Pyrrole-2-methanamine, 1-methyl-alpha-phenyl- suggests its potential utility as a catalyst or a key component in catalytic systems. Chiral amines are fundamental in asymmetric synthesis, enabling the production of enantiomerically enriched compounds, which are crucial in pharmaceuticals and other specialized chemical industries. alfachemic.comacs.org

The nitrogen atom in the pyrrole (B145914) ring and the exocyclic amine group of 1H-Pyrrole-2-methanamine, 1-methyl-alpha-phenyl- can act as coordination sites for metal ions. This makes the compound a potential bidentate ligand for various transition metals. Chiral ligands are instrumental in asymmetric catalysis, where they transfer their stereochemical information to the catalytic process, leading to the preferential formation of one enantiomer of the product. acs.org

The design and synthesis of modular chiral ligands have paved the way for novel metal complexes that exhibit high activity and efficiency as catalysts. acs.org Structurally, 1H-Pyrrole-2-methanamine, 1-methyl-alpha-phenyl- combines a pyrrole scaffold, known to be a component of various ligands, with a chiral benzylic amine structure, which is a common feature in successful chiral ligands. nih.gov The phenyl group at the stereocenter can provide steric hindrance that influences the enantioselectivity of the catalyzed reaction.

Table 1: Potential Metal-Catalyzed Reactions Using 1H-Pyrrole-2-methanamine, 1-methyl-alpha-phenyl- as a Ligand
Reaction TypePotential Metal CenterRationale for Application
Asymmetric HydrogenationRhodium (Rh), Iridium (Ir), Ruthenium (Ru)Chiral amine-phosphine and diamine ligands are widely used in the asymmetric hydrogenation of olefins and ketones. nih.gov The amine functionality of the target compound could coordinate to the metal, influencing the stereochemical outcome.
Asymmetric C-C Bond Formation (e.g., Suzuki, Heck, Negishi coupling)Palladium (Pd), Nickel (Ni)Chiral ligands are crucial for controlling enantioselectivity in cross-coupling reactions. The steric and electronic properties of the pyrrole and phenyl groups could be beneficial.
Asymmetric CyclopropanationCopper (Cu), Rhodium (Rh)Chiral ligands are used to control the stereochemistry of the cyclopropane (B1198618) ring formation.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. Chiral primary and secondary amines are a prominent class of organocatalysts, capable of activating substrates through the formation of transient iminium or enamine intermediates. alfachemic.com 1H-Pyrrole-2-methanamine, 1-methyl-alpha-phenyl-, being a chiral secondary amine, is a prime candidate for such applications.

The catalytic cycle of many amine-catalyzed reactions involves the formation of a chiral enamine from a carbonyl compound and the amine catalyst. This enamine then reacts with an electrophile, and subsequent hydrolysis releases the product and regenerates the catalyst. The stereochemistry of the product is dictated by the chiral environment provided by the catalyst.

Table 2: Potential Organocatalytic Reactions Catalyzed by 1H-Pyrrole-2-methanamine, 1-methyl-alpha-phenyl-
Reaction TypeProposed Activation ModeExpected Outcome
Asymmetric Michael AdditionEnamine formation with a ketone or aldehyde donorEnantioselective formation of 1,5-dicarbonyl compounds or related structures.
Asymmetric Diels-Alder ReactionIminium ion formation with an α,β-unsaturated aldehydeEnantioselective synthesis of cyclohexene (B86901) derivatives. alfachemic.com
Asymmetric Aldol ReactionEnamine formation with a ketone or aldehyde donorEnantioselective synthesis of β-hydroxy carbonyl compounds. alfachemic.com

Electro-organic synthesis utilizes electrical current to drive chemical reactions. In the context of asymmetric synthesis, chiral mediators can be employed to induce stereoselectivity. rsc.orgnih.gov These mediators are electrochemically regenerated, allowing them to be used in catalytic amounts. Chiral amines have been shown to promote asymmetric electrolysis. rsc.org

1H-Pyrrole-2-methanamine, 1-methyl-alpha-phenyl- could potentially act as a chiral mediator in electro-organic reactions. For instance, it could be involved in the enantioselective oxidation or reduction of substrates at an electrode surface. The chiral amine could interact with the substrate or an intermediate in the electrochemical process, influencing the stereochemical outcome of the reaction. nih.gov The development of such methods is a growing area of interest, offering a green and sustainable approach to asymmetric synthesis. nih.govacs.org

Intermediates in the Synthesis of Complex Organic Molecules

Chiral amines are valuable building blocks in the synthesis of more complex organic molecules, particularly pharmaceuticals and natural products. chemrxiv.org The synthesis of chiral systems featuring a pyrrole unit is an active area of research. rsc.org 1H-Pyrrole-2-methanamine, 1-methyl-alpha-phenyl-, with its defined stereochemistry and multiple functional groups, can serve as a versatile intermediate.

The pyrrole ring can be further functionalized through various reactions, such as electrophilic substitution, while the amine group can be modified or used to form new bonds. The presence of a chiral center allows for the synthesis of diastereomerically and enantiomerically pure target molecules. For example, the amine functionality can be acylated, alkylated, or used in the formation of amides or larger heterocyclic systems. The pyrrole ring can be incorporated into macrocycles or other complex architectures. The synthesis of protected (1-phenyl-1H-pyrrol-2-yl)-alkane-1-amines from phenylnitroso Diels-Alder adducts has been reported, highlighting a pathway to related structures. nih.gov

Materials Science Research Potential

The unique electronic and structural properties of the pyrrole ring make it a key component in various advanced materials. When incorporated into a polymer chain, pyrrole can impart conductivity and other interesting optoelectronic properties.

Polypyrrole is a well-known conductive polymer. By using substituted pyrrole monomers, the properties of the resulting polymer can be tuned. The incorporation of a chiral substituent, such as the 1-methyl-alpha-phenyl-methanamine group, onto the pyrrole monomer could lead to the formation of chiral conductive polymers.

Chiral polymers have potential applications in various areas, including chiral recognition and separation, asymmetric catalysis, and chiroptical materials. mdpi.com The polymerization of 1H-Pyrrole-2-methanamine, 1-methyl-alpha-phenyl- could be achieved either chemically or electrochemically. The resulting polymer would possess a helical or other chiral conformation, influenced by the stereocenters in the monomer units. These materials could be investigated for their ability to selectively interact with other chiral molecules or for their properties in circularly polarized light applications. The synthesis of chiral polymers from chiral monomers is a strategy to transfer chirality to a macromolecule. mdpi.com

Probes for Biochemical Pathways (Focus on Molecular Mechanism, not Efficacy)

The utility of pyrrole-based compounds as probes for biochemical pathways is exemplified by the investigation of diarylpyrrole methanamine derivatives as inhibitors of the serotonin (B10506) reuptake transporter (SERT). These studies focus on elucidating the molecular mechanism of interaction rather than therapeutic outcomes.

One such derivative, 1-[1,5-bis(4-chlorophenyl)-2-methyl-1H-pyrrol-3-ylmethyl]-4-methylpiperazine, and its analogues have been studied to understand their interaction with SERT. Through a combination of in silico, in vitro, and in vivo screening techniques, researchers have been able to probe the molecular interactions governing the inhibition of serotonin reuptake.

Molecular Mechanism of SERT Inhibition:

Computational docking studies have been instrumental in visualizing the binding pose of these diarylpyrrole methanamine probes within the SERT protein. These models indicate that the pharmacophoric features of these molecules, namely the two aryl rings and the amine group, are crucial for their interaction with the transporter. The diarylpyrrole core acts as a scaffold that positions these key features in a spatially favorable orientation for binding.

The binding affinity of these probes to SERT is a key parameter in understanding their molecular mechanism. For instance, replacing a tertiary amine with a secondary amine in the methanamine side chain has been shown to alter the binding energy, suggesting a direct interaction of this amine group with specific residues within the transporter's binding pocket.

The following table summarizes the key molecular interactions and findings from studies on a representative diarylpyrrole methanamine probe:

Probe Feature Interacting Partner (SERT) Nature of Interaction Significance in Probing the Pathway
Diarylpyrrole CoreHydrophobic pocketsVan der Waals forcesProvides a rigid scaffold for optimal positioning of interacting moieties.
Phenyl Ring SubstituentsSpecific amino acid residuesHalogen bonding, hydrophobic interactionsModulates binding affinity and selectivity, allowing for fine-tuning of the probe.
Methanamine Side ChainCharged/polar residuesIonic interactions, hydrogen bondingCritical for anchoring the probe within the binding site and influencing inhibitory potency.

These studies, by focusing on the molecular determinants of interaction, utilize these compounds as probes to map the functional landscape of the serotonin reuptake pathway.

Development of Chemical Probes for Biological Systems (Focus on Molecular Interactions)

The development of chemical probes from the diarylpyrrole methanamine scaffold for studying biological systems, such as the monoamine transporters, involves a systematic process of design, synthesis, and evaluation centered on understanding molecular interactions.

Rational Design and Synthesis:

The design of these probes often starts from a known bioactive molecule or a pharmacophore model. For instance, the structural similarity of some diarylpyrrole derivatives to known selective serotonin reuptake inhibitors (SSRIs) has prompted their investigation as potential probes for SERT. The synthetic strategy then focuses on creating a library of analogues where specific parts of the molecule are systematically varied. This allows for a detailed exploration of the structure-activity relationship (SAR).

Key modifications in the development of these probes include:

Variation of substituents on the phenyl rings: Introducing different functional groups (e.g., halogens, alkyl groups) to probe the steric and electronic requirements of the binding pocket.

Modification of the amine functionality: Converting tertiary amines to secondary or primary amines to investigate the role of the nitrogen atom and its substituents in the interaction.

Alterations to the linker: Changing the length and flexibility of the chain connecting the pyrrole core to the amine group to optimize the spatial orientation of the interacting groups.

Evaluation of Molecular Interactions:

Once synthesized, these candidate probes are subjected to a battery of tests to evaluate their molecular interactions with the target biological system.

In Silico Docking: Computational modeling predicts the binding mode and affinity of the probes to the target protein. This provides initial insights into the key molecular interactions and helps prioritize compounds for further experimental validation.

In Vitro Binding and Uptake Assays: These experiments provide quantitative data on the interaction of the probe with the target. For SERT, radioligand binding assays can determine the binding affinity (Ki), while serotonin uptake assays measure the functional inhibition (IC50).

The following table presents hypothetical data illustrating how SAR studies can be used to develop chemical probes with improved molecular interaction profiles for SERT:

Compound ID R1 (Phenyl Substituent) R2 (Amine Moiety) SERT Binding Affinity (Ki, nM) SERT Uptake Inhibition (IC50, nM)
Probe-01H-N(CH3)2150250
Probe-024-Cl-N(CH3)275120
Probe-034-F-N(CH3)290150
Probe-044-Cl-NHCH35080
Probe-054-Cl-NH265100

This systematic approach allows for the development of highly specific and potent chemical probes. These probes can then be used to investigate the structure, function, and regulation of their biological targets at a molecular level. While the specific compound 1H-Pyrrole-2-methanamine, 1-methyl-alpha-phenyl- has not been extensively documented in this context, the research on related diarylpyrrole methanamines clearly demonstrates the potential of this chemical class in the development of valuable tools for biochemical research.

Future Research Directions and Methodological Innovations

Development of Novel and Sustainable Synthetic Routes

The synthesis of pyrrole (B145914) derivatives has traditionally relied on classic methods like the Paal-Knorr reaction. tandfonline.comacs.org However, these methods often require harsh conditions, which can be detrimental to sensitive functional groups. tandfonline.com The future of synthesizing 1H-Pyrrole-2-methanamine, 1-methyl-alpha-phenyl- and its analogs lies in the adoption of green and sustainable chemistry principles. bohrium.comtandfonline.com

Key areas of development include:

Catalyst- and Solvent-Free Synthesis: Inspired by modified Paal-Knorr reactions, future syntheses could be designed to proceed at room temperature without the need for catalysts or harmful organic solvents, significantly reducing the environmental impact. rsc.org

Green Catalysts: The use of environmentally benign and reusable catalysts, such as smectite clays, offers a promising alternative to traditional acid catalysts. bohrium.com

Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction times and improve yields, offering a more efficient route to pyrrole derivatives. nih.govrsc.org

Organocatalysis: The use of small organic molecules as catalysts, such as squaric acid or urea, can provide an effective and environmentally friendly pathway for pyrrole synthesis. rsc.org

These sustainable approaches will not only make the synthesis of 1H-Pyrrole-2-methanamine, 1-methyl-alpha-phenyl- more efficient and environmentally friendly but also open up possibilities for creating a diverse library of related compounds for further study.

Advanced Computational Studies for Predictive Modeling

Computational chemistry offers powerful tools for predicting the properties and behavior of molecules, thereby guiding experimental research. For 1H-Pyrrole-2-methanamine, 1-methyl-alpha-phenyl-, advanced computational studies can provide valuable insights into its electronic structure, reactivity, and potential biological activity.

Future computational research directions could include:

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the molecule's reactivity, charge distribution, and site selectivity. nih.gov This can help in predicting how the molecule will interact with other chemical species.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of the molecule and its interactions with biological macromolecules, such as proteins or DNA. researchgate.netrsc.org This is particularly relevant for assessing its potential as a therapeutic agent.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By creating computational models that correlate the structural features of a series of pyrrole derivatives with their biological activity, QSAR studies can help in designing new compounds with enhanced potency and selectivity. nih.gov

The following table outlines potential computational methods and their applications in studying 1H-Pyrrole-2-methanamine, 1-methyl-alpha-phenyl-.

Computational MethodApplicationPredicted Properties
Density Functional Theory (DFT)Elucidating electronic structure and reactivity.Chemical hardness, electrophilicity, Fukui functions. nih.gov
Molecular Dynamics (MD)Simulating molecular motion and interactions.Binding affinities, conformational changes. mdpi.com
QSARCorrelating chemical structure with biological activity.Predictive models for therapeutic efficacy. nih.gov

Integration of High-Throughput Screening for Material Discovery

High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds for a specific biological or material property. mdpi.comresearchgate.net By integrating HTS with the synthesis of derivatives of 1H-Pyrrole-2-methanamine, 1-methyl-alpha-phenyl-, new materials and bioactive molecules can be discovered more efficiently.

Future applications of HTS could involve:

Combinatorial Library Synthesis: Creating a diverse library of compounds based on the 1H-Pyrrole-2-methanamine, 1-methyl-alpha-phenyl- scaffold through solid-phase synthesis and multicomponent reactions. nih.govacs.org

Screening for Biological Activity: Testing the compound library against a wide range of biological targets, such as enzymes or receptors, to identify potential drug candidates. nih.govthermofisher.com For instance, pyrrole derivatives have been identified as promising potassium-competitive acid blockers through HTS. nih.gov

Material Properties Screening: Evaluating the library for desired material properties, such as conductivity or fluorescence, for applications in electronics or imaging. researchgate.net

Exploration of New Chemical Reactivities and Transformations

The pyrrole ring is an electron-rich heterocycle that readily undergoes electrophilic substitution. pharmaguideline.com Future research should focus on exploring the unique reactivity of 1H-Pyrrole-2-methanamine, 1-methyl-alpha-phenyl- to develop novel chemical transformations.

Areas for exploration include:

Functionalization of the Pyrrole Ring: Investigating new methods for the selective functionalization of the pyrrole ring to introduce a variety of substituents, thereby modulating the compound's properties. researchgate.net

Transformations of the Methanamine Side Chain: Exploring reactions that modify the aminomethyl group to create new functional handles for further derivatization or conjugation to other molecules.

Catalytic C-H Activation: Employing modern catalytic methods to directly functionalize the C-H bonds of the pyrrole and phenyl rings, offering a more atom-economical approach to derivatization.

Design of Next-Generation Pyrrole-Based Chemical Entities

The pyrrole scaffold is a privileged structure in drug discovery, appearing in numerous approved drugs. nih.gov The unique substitution pattern of 1H-Pyrrole-2-methanamine, 1-methyl-alpha-phenyl- provides a starting point for the design of next-generation chemical entities with tailored properties.

Design strategies for the future could involve:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the lead compound and evaluating the impact on its biological activity to identify key pharmacophores and optimize its properties. researchgate.netacs.orgnih.govnih.gov

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve pharmacokinetic or pharmacodynamic profiles. nih.gov

Hybrid Molecule Design: Combining the pyrrole core with other known bioactive scaffolds to create hybrid molecules with dual or synergistic activities. mdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1H-Pyrrole-2-methanamine, 1-methyl-alpha-phenyl-?

  • Methodological Answer : The compound can be synthesized via condensation reactions between substituted pyrrole precursors and benzylamine derivatives. Key steps include:

  • Step 1 : Alkylation of pyrrole at the 2-position using methyl iodide under basic conditions (e.g., KOH/THF) to form 1-methylpyrrole intermediates.
  • Step 2 : Introduction of the methanamine group via nucleophilic substitution or reductive amination, using reagents like NaBH3_3CN or LiAlH4_4 .
  • Critical Note : Reaction yields depend on steric hindrance from the methyl group; inert atmospheres (N2_2/Ar) are recommended to prevent oxidation.

Q. Which spectroscopic techniques are most effective for structural confirmation?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR can resolve methyl group positions (δ 2.3–2.8 ppm for N-methyl) and aromatic protons (δ 6.0–7.2 ppm for pyrrole/benzene rings) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ions (e.g., [M+H]+^+ at m/z 161.1 for C12_{12}H14_{14}N2_2) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Stretching vibrations for N-H (3300–3500 cm1^{-1}) and C-N (1250–1350 cm1^{-1}) confirm amine and pyrrole bonding .

Q. How does the compound’s solubility impact experimental design?

  • Methodological Answer :

  • The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or chlorinated solvents (e.g., CH2_2Cl2_2).
  • Recommendation : Pre-saturate solvents with N2_2 to mitigate oxidation during dissolution. Solubility data should guide reaction solvent selection (e.g., DMF for coupling reactions) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

  • Methodological Answer :

  • Temperature Control : Maintain reactions at 0–5°C during amination to suppress side reactions (e.g., over-alkylation).
  • Catalyst Selection : Use Pd/C or Ni catalysts for selective hydrogenation; avoid Raney Ni, which may over-reduce the pyrrole ring .
  • pH Monitoring : For reductive amination, keep pH > 10 to stabilize intermediates; use buffered systems (e.g., NH4_4OAc) .
  • Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) or inline FTIR .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Assay Variability : Compare studies using identical cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., IC50_{50} under 5% CO2_2).
  • Purity Verification : Re-test compound batches with HPLC (C18 column, acetonitrile/water gradient) to rule out impurities affecting activity .
  • Mechanistic Studies : Use knockout cell models to isolate target pathways (e.g., MAPK/ERK for antiproliferative effects) .

Q. How can tautomeric forms of this compound be analyzed computationally and experimentally?

  • Methodological Answer :

  • Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to predict tautomer stability (e.g., 1H-pyrrole vs. 3H-pyrrole forms).
  • Experimental Validation : Use dynamic NMR (variable-temperature 1^1H NMR) to detect tautomer interconversion rates .
  • X-ray Crystallography : Resolve crystal structures to confirm dominant tautomers in solid state (e.g., P21_1/c space group for 1H-pyrrole form) .

Q. What are the challenges in achieving enantiomeric purity, and how are they addressed?

  • Methodological Answer :

  • Chiral Resolution : Use (-)-di-p-toluoyl-D-tartaric acid for diastereomeric salt formation; monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) .
  • Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during pyrrole alkylation to control stereochemistry .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrrole-2-methanamine, 1-methyl-alpha-phenyl-
Reactant of Route 2
Reactant of Route 2
1H-Pyrrole-2-methanamine, 1-methyl-alpha-phenyl-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.